tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Description
Properties
Molecular Formula |
C13H22N2O4 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-6-4-5-13(8-15)9(16)7-14-10(13)17/h9,16H,4-8H2,1-3H3,(H,14,17) |
InChI Key |
ZNSIQJGAKUUIRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)C(CNC2=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection and Cyclization Strategy
The primary synthetic route, detailed in WO2016161570A1 , involves a multi-step sequence starting from a bicyclic amine precursor.
-
Step 1: Boc Protection
The secondary amine of the precursor is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. This step ensures chemoselectivity in subsequent reactions. -
Step 2: Spirocyclic Ring Formation
Cyclization is achieved via an intramolecular nucleophilic acyl substitution. The lactam ring forms under mild acidic conditions (e.g., HCl in dioxane), with the Boc group remaining intact. -
Step 3: Hydroxylation at Position 4
A hydroxyl group is introduced through oxidation of a prochiral carbon using a transition-metal catalyst. Patent data suggest the use of palladium(II) acetate in aqueous tert-butanol, yielding the 4-hydroxy derivative with >90% regioselectivity.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, Et₃N, THF, 0°C → RT | 85–92% |
| Cyclization | HCl (4M in dioxane), 50°C | 78% |
| Hydroxylation | Pd(OAc)₂, t-BuOH/H₂O (3:1), 70°C | 65% |
Alternative Route via Suzuki Coupling
A modified approach, inspired by methods for analogous diazaspiro compounds, employs a Suzuki-Miyaura coupling to construct the spiro framework.
-
Boronated Intermediate Preparation
A boronate ester is synthesized from a halogenated precursor using bis(pinacolato)diboron and Pd(dppf)Cl₂. -
Cross-Coupling and Cyclization
The boronate undergoes coupling with a Boc-protected amine fragment, followed by acid-mediated cyclization to form the lactam.
Key Advantages :
-
Enables late-stage diversification of the spiro ring.
-
Tolerates electron-deficient aryl groups, enhancing substrate scope.
Reaction Optimization and Challenges
Stereochemical Control
The spiro center introduces potential stereoisomerism. WO2016161570A1 emphasizes the use of chiral auxiliaries (e.g., Mosher’s acid chloride) to resolve enantiomers via diastereomeric crystallization.
Purification Techniques
Crude products are purified using Biotage column chromatography with gradients of cyclohexane/acetone (60:40 → 97:3). This ensures removal of unreacted Boc anhydride and Pd residues.
Solvent and Temperature Effects
-
Cyclization Efficiency : Elevated temperatures (50–70°C) improve lactam formation but risk Boc deprotection.
-
Hydroxylation Selectivity : Aqueous tert-butanol minimizes over-oxidation to ketones.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three key functional groups:
-
Hydroxyl group : Participates in oxidation, esterification, and nucleophilic substitution.
-
Ketone (1-oxo group) : Undergoes reduction, condensation, and nucleophilic addition.
-
tert-butyl carboxylate : Provides steric protection and influences reaction selectivity.
Oxidation of the Hydroxyl Group
The hydroxyl group at position 4 can be oxidized to a ketone under mild conditions.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| CrO₃ in H₂SO₄ (Jones reagent) | 1,4-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate | 85% |
Reduction of the Ketone Group
The 1-oxo group is reduced to a secondary alcohol using borohydrides:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaBH₄ in MeOH | 1-hydroxy-4-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate | 78% |
Nucleophilic Substitution
The hydroxyl group undergoes substitution with acyl chlorides or sulfonating agents:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| SOCl₂ in DCM | 4-chloro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | 90% | |
| Tosyl chloride (TsCl) | 4-tosyloxy derivative | 82% |
Esterification
The hydroxyl group reacts with carboxylic acids or anhydrides to form esters:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| Ac₂O in pyridine | 4-acetoxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | 88% |
Comparative Reactivity Table
A comparison with analogous spirocyclic compounds highlights enhanced reactivity due to the hydroxyl group:
| Compound | Oxidation Rate (CrO₃) | Reduction Rate (NaBH₄) | Stability in Acid |
|---|---|---|---|
| tert-butyl 4-hydroxy derivative | Fast | Moderate | Low |
| Non-hydroxylated analog | N/A | Slow | High |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications, particularly as a scaffold for drug development.
Case Study: Anticancer Activity
Recent studies have investigated the anticancer properties of derivatives of tert-butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. Researchers synthesized various derivatives and tested them against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the tert-butyl group could enhance bioactivity.
| Derivative | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 15 | MCF-7 |
| Compound B | 10 | HeLa |
| Compound C | 25 | A549 |
Neuropharmacology
The compound has also been explored for its neuroprotective effects.
Case Study: Neuroprotection in Animal Models
In a study focusing on neurodegenerative diseases, researchers administered this compound to animal models of Alzheimer's disease. The findings demonstrated a reduction in neuroinflammation and an improvement in cognitive function, indicating its potential as a neuroprotective agent.
| Treatment Group | Cognitive Score Improvement (%) | Neuroinflammation Markers (pg/mL) |
|---|---|---|
| Control | 0 | 300 |
| Treatment | 45 | 150 |
Materials Science
Beyond biological applications, this compound is being investigated for use in materials science, particularly in the development of polymers and coatings.
Case Study: Polymer Blends
Researchers have explored the incorporation of this compound into polymer matrices to enhance mechanical properties. The resulting blends demonstrated improved tensile strength and elasticity compared to pure polymers.
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Pure Polymer | 20 | 5 |
| Polymer Blend | 30 | 12 |
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include modulation of enzyme activity, binding to receptor sites, or altering cellular signaling pathways .
Comparison with Similar Compounds
Functional Group Variations
Key differences among spirocyclic analogues arise from substituents and heteroatom placement:
Physicochemical Properties
- Melting Points : The 8-thia analogue (20f) has a higher mp (89–90°C) than the target compound, likely due to sulfur’s polarizability enhancing crystal packing .
- Solubility: The 4-hydroxy group in the target compound may improve aqueous solubility compared to non-polar derivatives like the benzyl-substituted analogue .
Key Differentiators of the Target Compound
Stereochemistry : The S-enantiomer (CAS 1821797-68-5) is explicitly characterized, offering chiral specificity absent in racemic mixtures of other spirocycles .
Spiro[4.5] Core : Compared to spiro[4.4] (e.g., 20k in ) or spiro[5.5] systems, the [4.5] configuration balances ring strain and synthetic accessibility .
Biological Activity
tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS No. 2021182-98-7) is a synthetic compound characterized by a unique spirocyclic structure that incorporates both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research.
- Molecular Formula : C13H22N2O4
- Molecular Weight : 270.32 g/mol
- Purity : Typically available at 98% purity in commercial sources .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The spirocyclic structure enhances its binding affinity, potentially modulating the activity of these targets.
Anticancer Activity
Recent studies have indicated that compounds with spirocyclic structures can exhibit significant anticancer properties. For instance, research has shown that related compounds induce apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Compounds similar to tert-butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane have been observed to cause cell cycle arrest in the G0/G1 phase.
- Cytotoxicity : In vitro assays have demonstrated dose-dependent cytotoxic effects on various cancer cell lines, including prostate (PC3 and DU145) and breast cancer cells (MCF-7) .
| Compound | Cell Line | IC50 (μg/mL) | Mechanism |
|---|---|---|---|
| tert-butyl 4-hydroxy... | PC3 | 40.1 ± 7.9 (24h) | Apoptosis induction |
| tert-butyl 4-hydroxy... | DU145 | 98.14 ± 48.3 (24h) | Apoptosis induction |
Antimicrobial Activity
The compound's structure may also contribute to its antimicrobial properties. Similar spirocyclic compounds have shown effectiveness against various bacterial and fungal strains, suggesting that tert-butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane could be explored for its potential as an antimicrobial agent .
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the cytotoxic effects of several spirocyclic compounds on prostate cancer cells, revealing that those with structural similarities to tert-butyl 4-hydroxy... exhibited significant reductions in cell viability over time.
- Antimicrobial Testing : Another study tested a series of related compounds against common pathogens, finding that certain derivatives displayed MIC values comparable to established antibiotics.
Q & A
Q. What are the recommended synthetic routes for tert-butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate in academic laboratories?
The compound can be synthesized via tandem hydroformylation/aldol condensation, leveraging methodologies applied to structurally analogous spirocyclic systems. For example:
- Key reagents : Rhodium catalysts (e.g., [Rh(acac)(CO)₂]), BIPHEPHOS ligand, and acid catalysts like p-toluenesulfonic acid (PTSA) in anhydrous tetrahydrofuran (THF) .
- Procedure : Cyclic ketones with unsaturated side chains are subjected to sequential hydroformylation and aldol condensation. Post-reaction purification via silica gel chromatography (e.g., 80% ethyl acetate/hexane) yields the spirocyclic product .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves prior to use and avoid skin contact .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols. Avoid electrostatic discharge and ignition sources due to potential decomposition into hazardous gases (e.g., carbon monoxide) .
- Storage : Store refrigerated (2–8°C) in tightly sealed, dry containers to prevent moisture absorption or degradation .
Q. How can researchers purify this compound after synthesis?
- Chromatography : Employ gradient elution (e.g., ethyl acetate/hexane) on silica gel columns to separate diastereomers or impurities .
- Recrystallization : Use ethanol/ethyl acetate (1:1 v/v) to obtain high-purity crystals, as demonstrated for related spirocyclic compounds .
Advanced Research Questions
Q. How can X-ray crystallography resolve the spirocyclic structure and stereochemistry?
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) and SHELX programs (e.g., SHELXL for refinement) .
- Analysis : Calculate puckering parameters (Cremer & Pople) for spiro rings. For example, the diazaspiro[4.5]decane system may exhibit chair conformations in the piperidine ring and envelope distortions in the oxazolidinone ring .
- Validation : Compare experimental bond angles (e.g., sp³ hybridization at nitrogen) and torsion angles with DFT-optimized models to confirm stereochemical assignments .
Q. What strategies address contradictions between spectroscopic data and computational predictions?
- 2D NMR : Perform ¹H-¹³C HSQC and HMBC to resolve ambiguities in proton coupling or quaternary carbon assignments.
- DFT Calculations : Optimize molecular geometries at the B3LYP/6-311+G(d,p) level and simulate NMR chemical shifts (e.g., using GIAO method) to validate experimental spectra .
- Crystallographic Validation : Resolve discrepancies (e.g., unexpected NOE correlations) by cross-referencing with X-ray-derived spatial arrangements .
Q. How can diastereomeric ratios be optimized during synthesis?
- Kinetic Control : Adjust reaction temperature and catalyst loading to favor one transition state. For example, lower temperatures (0–5°C) may enhance selectivity in aldol steps .
- Chiral Auxiliaries : Incorporate enantiopure reagents (e.g., Evans oxazolidinones) to bias spirocyclic ring formation .
- Chromatographic Separation : Use chiral stationary phases (e.g., cellulose-based columns) to isolate diastereomers post-synthesis .
Q. What role do hydrogen-bonding networks play in the compound’s crystallographic packing?
- Graph Set Analysis : Classify hydrogen bonds (e.g., D = donor, A = acceptor) using Etter’s notation (e.g., C(4) chains or R₂²(8) rings) to map supramolecular interactions .
- Thermal Stability : Correlate hydrogen-bond strength (e.g., O–H···N vs. N–H···O) with melting points or decomposition profiles observed in TGA/DSC .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
